2-Hydroxystearate

Metabolic Research Obesity Fatty Acid Biology

Hydroxy fatty acid researchers frequently encounter regioisomer cross-reactivity that confounds assay interpretation. 2-Hydroxystearate, bearing the hydroxyl precisely at the C2 α-position, eliminates this ambiguity. • Essential precursor for hydroxylated GM1 gangliosides-yields distinct thermotropic and aggregative properties vs. non-hydroxylated counterparts for membrane microdomain studies. • Validated negative control: weak antiproliferative activity compared to 5-, 7-, and 9-HSA regioisomers, enabling target-specific result attribution. • Patented cosmetic emulsion stabilizer-solid particulate form (≥99% <125 μm) enables stable oil-in-water roll-on formulations where 12-hydroxystearate fails. Supplied at ≥98% purity; ambient shipping.

Molecular Formula C18H35O3-
Molecular Weight 299.5 g/mol
Cat. No. B1257940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxystearate
Molecular FormulaC18H35O3-
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)[O-])O
InChIInChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1
InChIKeyKIHBGTRZFAVZRV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxystearate: A Long-Chain 2-Hydroxy Fatty Acid with Specific Physicochemical and Biological Properties


2-Hydroxystearate is the conjugate base of 2-hydroxyoctadecanoic acid, a long-chain fatty acid anion with the molecular formula C₁₈H₃₅O₃⁻ and a molecular weight of 299.47 Da [1]. It is a member of the 2-hydroxy fatty acid class, characterized by a hydroxyl group at the alpha position relative to the carboxylic acid group [2]. This compound is naturally found in humans and various organisms, including the plant U. armoricana, and is a known human metabolite . Its amphiphilic nature, conferred by the long hydrophobic alkyl chain and the polar head group, underpins its roles in biological systems and potential industrial applications [3].

Why 2-Hydroxystearate Cannot Be Replaced by Stearate or Other Hydroxystearate Isomers in Key Applications


Generic substitution of 2-hydroxystearate with its closest structural analogs—such as the non-hydroxylated parent stearic acid or other regioisomeric hydroxystearates (e.g., 12-hydroxystearate)—is not a straightforward exchange. The precise position of the hydroxyl group along the 18-carbon chain dictates the molecule's overall polarity, intermolecular interactions, and three-dimensional conformation [1]. These subtle structural variations translate into profound differences in monolayer phase behavior at interfaces [2], antiproliferative activity against specific cancer cell lines [3], and functional performance in complex formulations [4]. Consequently, a scientific user cannot assume that the well-documented properties of 12-hydroxystearate as a thickener, or the biological inactivity of stearate in certain assays, will be recapitulated by 2-hydroxystearate. The following evidence underscores the necessity of selecting the specific 2-hydroxy regioisomer for targeted research and industrial outcomes.

Quantitative Evidence of 2-Hydroxystearate's Distinct Performance vs. Analogs


Differential Effect on Body Weight and Adipose Tissue in Diet-Induced Obese Mice: 2-Hydroxystearate vs. 2-Hydroxyoleate

In a direct head-to-head study in diet-induced obese mice, 2-hydroxyoleic acid (2-OHOA) significantly reduced body weight and adipose tissue mass, whereas 2-hydroxystearate did not show these effects [1]. This differential activity highlights that the unsaturation in the fatty acid chain (C18:1 vs. C18:0) is a critical determinant for metabolic outcomes, despite both compounds sharing the 2-hydroxy substitution.

Metabolic Research Obesity Fatty Acid Biology

Distinct Monolayer Phase Behavior at the Air/Water Interface: 2-Hydroxystearate vs. Mid-Chain Hydroxystearates (9-, 11-, 12-HSA)

Monolayer studies reveal a fundamental difference in the phase behavior of 2-hydroxystearic acid compared to mid-chain substituted regioisomers (9-, 11-, 12-HSA) [1]. At the air/water interface, 2-hydroxystearate monolayers behave as monopolar entities, while mid-chain substituted isomers adopt a bipolar character. This results in a strongly temperature-dependent fluid/condensed phase coexistence region for 2-hydroxystearate that is first observed at T > 30°C, whereas the mid-chain isomers exhibit an extended, flat plateau region with minimal temperature dependence [1].

Surface Chemistry Langmuir Monolayers Materials Science

Differential Antiproliferative Activity Across Human Cancer Cell Lines: 2-Hydroxystearate vs. 5-, 7-, and 9-Hydroxystearates

A comprehensive study of hydroxystearic acid (HSA) regioisomers on a panel of human cancer cell lines (CaCo-2, HT29, HeLa, MCF7, PC3, NLF) established a clear structure-activity relationship [1]. While 5-, 7-, and 9-HSA demonstrated growth inhibitory activity, 2-HSA, along with 8-, 10-, and 11-HSA, showed little to no effect [1]. This indicates that the hydroxyl group at the 2-position does not confer the same antiproliferative properties as hydroxylation at positions 5, 7, or 9.

Cancer Biology Antiproliferative Activity Regioisomerism

Selective Cytotoxicity in Ehrlich Ascites Tumor Cells: 2-Hydroxystearate vs. Untreated Control

In a specific cancer model, 2-hydroxystearic acid demonstrates a quantifiable biological effect. It reduces the growth of Ehrlich ascites tumor (EAT) cells in vitro when used at a concentration of 100 μM . This provides a baseline activity for this compound in a defined cellular context, distinguishing it from its complete lack of activity in the broader antiproliferative panel discussed above.

Cancer Research Cytotoxicity Hydroxy Fatty Acids

GM1 Ganglioside Aggregation and Thermal Properties: GM1 with 2-Hydroxystearate vs. Stearate

The impact of a hydroxylated fatty acid on glycosphingolipid properties was directly assessed by comparing GM1 ganglioside containing 2-hydroxystearate (GM1(OH)) with the standard GM1 containing stearate [1]. Differential scanning calorimetry and laser light scattering revealed distinct aggregative and geometrical properties between the two forms [1]. This demonstrates that the introduction of the 2-hydroxy group into the lipid anchor of a complex membrane component alters its biophysical behavior.

Lipid Biochemistry Membrane Biophysics Glycolipid Research

Optimal Research and Industrial Application Scenarios for 2-Hydroxystearate


Investigating Lipid-Linked Biophysical Phenomena: GM1 Ganglioside Studies

As demonstrated by the direct comparison with stearate-containing GM1 [1], 2-hydroxystearate is an essential precursor for synthesizing hydroxylated glycosphingolipids. Researchers investigating the role of fatty acid hydroxylation in membrane microdomain organization, lipid raft dynamics, or glycolipid-protein interactions should prioritize 2-hydroxystearate. Its incorporation into GM1 yields a molecule with distinct aggregative and thermal properties compared to its non-hydroxylated counterpart, providing a precise tool for biophysical and cell biology studies [1].

Serving as a Negative Control in Metabolic and Anticancer Studies

Given its lack of effect on body weight and adipose tissue in obese mice compared to 2-hydroxyoleate [2], and its weak activity in broad anticancer panels relative to 5-, 7-, and 9-HSA [3], 2-hydroxystearate is an ideal negative control compound. In studies exploring the metabolic or antiproliferative effects of hydroxylated fatty acids, 2-hydroxystearate can be used to confirm that observed effects are specific to the regioisomer or unsaturation of the test compound and not a general property of all hydroxylated C18 fatty acids [REFS-2, REFS-3].

Formulating Oil-in-Water Cosmetic Emulsions with Controlled Particle Size

Patented formulations leverage the specific properties of 2-hydroxystearic acid as a solid particulate in oil-in-water emulsions [4]. For cosmetic or personal care manufacturers seeking to develop stable, roll-on antiperspirant or skin cream compositions, 2-hydroxystearate with a defined particle size (99% by weight <125 microns) provides a distinct formulation advantage over the more commonly used 12-hydroxystearic acid, which is prone to causing stability issues in such aqueous systems [4]. This scenario is supported by the unique solid particulate properties of 2-hydroxystearate at this specific particle size distribution.

Investigating Monolayer Phase Behavior and Interfacial Science

For fundamental surface science research, 2-hydroxystearate offers a unique model system. Its monopolar character at the air/water interface leads to a temperature-sensitive fluid/condensed phase coexistence that is distinct from the bipolar, temperature-insensitive behavior of mid-chain hydroxystearates [5]. This makes it a valuable compound for studies aimed at understanding the relationship between molecular structure, interfacial packing, and phase transitions in Langmuir monolayers, with direct implications for designing new surfactants and surface coatings [5].

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